The synthesis of dipentaerythrityl hexacaprylate involves the esterification reaction between pentaerythritol and a mixture of caprylic and capric acids. This reaction typically requires an acid catalyst to facilitate the formation of the ester bonds. The general reaction can be represented as follows:
This process results in the formation of multiple ester linkages, contributing to the compound's unique properties such as emulsification and moisture retention.
Dipentaerythrityl hexacaprylate exhibits several beneficial biological activities. Its primary role in cosmetic applications is as a moisturizer; it draws moisture from the environment and acts as a reservoir for skin hydration. This compound has been shown to improve skin softness and reduce dryness by enhancing the lipid barrier of the skin . Additionally, it has low toxicity levels concerning cancer, allergies, and developmental concerns, making it a safe ingredient for topical use .
The synthesis of dipentaerythrityl hexacaprylate can be achieved through various methods:
These methods allow for scalability in production while maintaining the compound's desired properties.
Dipentaerythrityl hexacaprylate finds extensive use in various applications:
Its multifunctionality makes it a valuable ingredient across diverse sectors within personal care and cosmetics .
Several compounds share structural or functional similarities with dipentaerythrityl hexacaprylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Primary Use | Unique Feature |
|---|---|---|---|
| Pentaerythritol tetrastearate | Tetraester | Emollient | Higher viscosity; used primarily for thickening |
| Caprylic/capric triglyceride | Triglyceride | Skin conditioning | Derived from coconut oil; lighter texture |
| Glyceryl stearate | Ester | Emulsifier | Provides stability to emulsions |
| Dipentaerythrityl pentacaprate | Pentester | Moisturizer | Similar fatty acid profile but different structure |
Dipentaerythrityl hexacaprylate is unique due to its combination of low molecular weight, multifunctionality in formulations, and specific fatty acid composition that enhances skin hydration effectively .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C58H106O13 | PubChem CID 13628816 [1] |
| Molecular Weight (g/mol) | 1011.5 | PubChem CID 13628816 [1] |
| CAS Number | 68130-24-5 | Multiple databases [5] [3] |
| IUPAC Name | 3-octanoyloxy-2-[[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propoxy]methyl]-2-(octanoyloxymethyl)propyl octanoate | PubChem systematic name [1] |
| SMILES Notation | CCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC | Inxight Drugs database [2] |
| InChI Key | HWGKTCLOBSICTE-UHFFFAOYSA-N | ChemSpider [6] |
| Stereochemistry | ACHIRAL | Inxight Drugs [2] |
| Optical Activity | NONE | Inxight Drugs [2] |
The compound exists within a family of structurally related isomers and analogues that differ in fatty acid chain composition [6] [7]. These variations arise from the incorporation of different medium-chain fatty acids during synthesis, including pentanoic acid (C5), octanoic acid (C8), and decanoic acid (C10) [5] [3]. The most commonly encountered variants include dipentaerythrityl hexacaprate, which incorporates primarily decanoic acid chains, and mixed ester compositions containing combinations of different chain lengths [6] [8].
Table 2: Structural Isomers and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fatty Acid Composition |
|---|---|---|---|---|
| Dipentaerythrityl hexacaprylate | 68130-24-5 | C58H106O13 | 1011.5 | Primarily octanoic (C8) [1] |
| Dipentaerythrityl hexacaprate | 107001-12-7 | C70H130O13 | 1179.8 | Primarily decanoic (C10) [6] [8] |
| Dipentaerythrityl hexaheptanoate/hexacaprylate/hexacaprate | 70851-04-6 | C37H76O13 | 729.0 | Mixed C7/C8/C10 [7] |
| Dipentaerythrityl hexacaprylate/hexacaprate mixture | 68130-24-5 | Variable composition | 672.89 | Mixed C5/C8/C10 [5] [3] |
The structural complexity of dipentaerythrityl hexacaprylate manifests in its high degree of conformational flexibility [1] [9]. The molecule contains multiple rotatable bonds along both the fatty acid chains and the central dipentaerythritol framework, resulting in a vast conformational space that precludes accurate three-dimensional conformer generation using standard computational methods [1] [9].
Nuclear magnetic resonance spectroscopy provides the most comprehensive analytical approach for characterizing dipentaerythrityl hexacaprylate [10]. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic chemical shift patterns that enable structural confirmation [10]. The fatty acid methyl groups appear as doublets in the range of 0.86-0.96 parts per million, while the extensive methylene chains of the octanoic acid moieties contribute signals between 1.28-2.34 parts per million [10].
The ester linkage protons manifest as characteristic multiplets around 4.12 parts per million, corresponding to the methylene protons adjacent to the ester oxygen atoms [10]. The central dipentaerythritol framework contributes additional methylene signals in the 3.37-3.46 parts per million region [10]. Carbon-13 nuclear magnetic resonance spectroscopy complements the proton analysis by providing definitive identification of the carbonyl carbons at approximately 173 parts per million, confirming the ester functionality [10].
Mass spectrometry employing electrospray ionization techniques enables molecular weight confirmation and structural elucidation through fragmentation analysis [10]. The molecular ion peak appears at mass-to-charge ratio 1011.5, corresponding to the protonated molecular ion [1]. Characteristic fragmentation patterns include the loss of individual fatty acid chains and sequential degradation of the ester linkages [11] [12].
Table 3: Spectroscopic Identification Methods
| Technique | Key Diagnostic Features | Chemical Shift/Frequency Range | Solvent/Conditions |
|---|---|---|---|
| Nuclear Magnetic Resonance (1H NMR) | Ester CH2 protons, fatty acid CH2 chains | δ 0.86-4.14 ppm | CDCl3, 300-400 MHz [10] |
| Nuclear Magnetic Resonance (13C NMR) | Carbonyl carbons (C=O), aliphatic carbons | δ 13-173 ppm | CDCl3, 75-101 MHz [10] |
| Mass Spectrometry (ESI-MS) | Molecular ion peaks, fragmentation patterns | m/z 865-1180 | Positive/negative ionization [10] [11] |
| Infrared Spectroscopy | C=O stretch (~1743 cm⁻¹), C-H stretches (2960-2873 cm⁻¹) | 733-2960 cm⁻¹ | KBr pellet or neat [10] |
| UV-Visible Spectroscopy | Limited chromophores, primarily ester absorption | UV transparent region | Various solvents |
Infrared spectroscopy provides additional structural confirmation through characteristic vibrational frequencies [10]. The carbonyl stretch appears as a strong absorption band at approximately 1743 wavenumbers, confirming the ester functionality [10]. Aliphatic carbon-hydrogen stretching vibrations manifest in the 2960-2873 wavenumber region, consistent with the extensive hydrocarbon chain content [10]. Additional fingerprint region absorptions between 733-1467 wavenumbers provide further structural details [10].
The compound exhibits limited ultraviolet-visible absorption due to the absence of extended conjugation or aromatic chromophores [13]. This spectroscopic transparency in the ultraviolet region facilitates identification through the elimination of interfering absorption bands that might obscure other analytical techniques [13].
Computational analysis of dipentaerythrityl hexacaprylate presents significant challenges due to the molecule's exceptional conformational flexibility [1] [9]. The compound contains more than fifty rotatable bonds, creating an enormous potential energy surface that exceeds the computational limits of standard conformational analysis algorithms [1]. Public chemical databases explicitly note that conformer generation is disallowed for this molecule due to excessive flexibility and the large number of atoms involved [1] [9].
Molecular complexity indices classify dipentaerythrityl hexacaprylate as a highly complex structure [7]. The topological polar surface area calculations estimate a value of 242.51 square angstroms, reflecting the substantial polar character contributed by the thirteen oxygen atoms distributed throughout the ester linkages [7]. The calculated logarithmic partition coefficient (LogP) of 5.39 indicates significant lipophilic character, consistent with the extensive hydrocarbon chain content [7].
Table 4: Computational Chemistry Parameters
| Parameter | Value | Method/Database |
|---|---|---|
| Conformational Flexibility | High (too flexible for 3D conformer generation) | PubChem assessment [1] [9] |
| Rotatable Bonds | >50 | Structural analysis |
| Molecular Complexity | Very High | Complexity index [7] |
| Topological Polar Surface Area | 242.51 Ų | Computational estimation [7] |
| LogP (Calculated) | 5.39 | ChemSrc calculation [7] |
| Hydrogen Bond Donors | 0 | Structural count |
| Hydrogen Bond Acceptors | 13 | Structural count [2] |
| Heavy Atom Count | 71 | Molecular composition |
Quantum mechanical calculations for molecules of this size and flexibility require specialized approaches [13]. Molecular dynamics simulations represent the most practical computational method for investigating the conformational behavior of such flexible polyesters [14]. These simulations can provide insights into the dynamic behavior, spatial arrangement, and intermolecular interactions that govern the compound's physical properties [14].
The absence of hydrogen bond donors and the presence of thirteen hydrogen bond acceptors significantly influence the molecule's interaction profile with biological systems and other chemical species [2]. Computational predictions suggest that the compound's high molecular weight and extensive branching create unique packing arrangements that affect bulk physical properties [14].
The synthesis of dipentaerythrityl hexacaprylate primarily relies on direct esterification between dipentaerythritol and caprylic acid under controlled conditions [1] [2]. The reaction proceeds through a classical Fischer esterification mechanism, where the hydroxyl groups of dipentaerythritol react with the carboxyl groups of caprylic acid to form ester bonds with the simultaneous elimination of water [3] [4].
The mechanistic pathway involves protonation of the carboxyl group by the acid catalyst, followed by nucleophilic attack of the alcohol on the carbonyl carbon [3]. The reaction is equilibrium-driven and requires continuous water removal to shift the equilibrium toward ester formation [5] [4]. The overall stoichiometry demands six moles of caprylic acid per mole of dipentaerythritol to achieve complete esterification of all hydroxyl groups [1] [2].
| Parameter | Typical Values | Optimized Conditions | Reference |
|---|---|---|---|
| Temperature Range (°C) | 70-120 | 85-105 | [5] [6] |
| Reaction Time (hours) | 4-10 | 8-9 | [5] [6] |
| Molar Ratio (Dipentaerythritol:Fatty Acid) | 1:6-9 | 1:6.5 | [5] [1] |
| Catalyst Loading (mol%) | 1-5 | 2-3 | [7] [8] |
| Typical Conversion (%) | 80-95 | 90-98 | [5] [8] |
| Water Removal Method | Reflux dehydration | Compressed air sparging | [5] [6] |
The reaction kinetics follow pseudo-first-order behavior when excess acid is employed, with activation energies typically ranging from 24-30 kilojoules per mole [9]. Temperature control is critical, as excessive heat can lead to thermal degradation of the polyol substrate and formation of unwanted by-products [5] [6].
Acid Catalysts
Traditional acid catalysts remain the cornerstone of dipentaerythrityl hexacaprylate synthesis. Para-toluenesulfonic acid has emerged as the preferred catalyst due to its high activity and ease of separation from the reaction mixture [5] [6]. The catalyst loading typically ranges from 1.5 to 5.5 weight percent based on total reactants, with optimal performance achieved at 2-3 percent loading [5] [7].
Methanesulfonic acid offers advantages in terms of lower operating temperatures and reduced corrosion issues compared to traditional mineral acids [6]. Research has demonstrated that methanesulfonic acid can achieve conversion rates of 85-92 percent at temperatures as low as 70-90 degrees Celsius [6] [9].
| Catalyst Type | Loading (wt%) | Temperature (°C) | Conversion (%) | Advantages |
|---|---|---|---|---|
| p-Toluenesulfonic acid | 1.5-5.5 | 85-105 | 90-95 | High activity, easy separation |
| Methanesulfonic acid | 0.8-2.5 | 70-90 | 85-92 | Lower temperature operation |
| Sulfuric acid | 0.5-2.0 | 60-80 | 75-85 | Low cost, traditional |
| Chitosan-SO3H | 2.0-3.0 | 60 | 83 | Eco-friendly, reusable |
| Brønsted acidic ionic liquids | 2.0-2.5 | 50-90 | 94.8 | High selectivity, recyclable |
| Bismuth triflate | 1.0-3.0 | 80-120 | 88-95 | Mild conditions, low side reactions |
Alternative Catalytic Systems
Recent developments have focused on heterogeneous catalysts that offer improved sustainability and easier separation [7] [8]. Chitosan-functionalized with sulfonic acid groups has shown promising results, achieving 83 percent conversion at 60 degrees Celsius with excellent reusability characteristics [7] [8]. The catalyst maintains activity for multiple cycles without significant deactivation.
Brønsted acidic ionic liquids represent another advancement in catalytic technology [9]. These systems demonstrate exceptional selectivity with conversion rates reaching 94.8 percent under optimized conditions [9]. The ionic liquid catalysts can be recycled multiple times without loss of activity, making them economically attractive for industrial applications.
Reaction Optimization
Process optimization involves careful balance of temperature, catalyst concentration, and water removal efficiency [5] [6]. Compressed air sparging has proven superior to traditional reflux dehydration methods, providing more efficient water removal and better heat transfer [5] [6]. The technique maintains product quality while reducing reaction times by 15-20 percent compared to conventional methods [5].
Solvent selection plays a crucial role in reaction optimization. Toluene and cyclohexane mixtures provide optimal solubility characteristics for both reactants and products while facilitating effective water removal [5] [6]. The solvent system can be recycled with minimal purification, reducing overall process costs [5].
Batch Process Configuration
Industrial production typically employs batch reactors ranging from 3000 to 10000 liters capacity [5] [6]. The process begins with careful preparation of raw materials, ensuring dipentaerythritol moisture content below 0.1 percent to prevent hydrolysis reactions [5]. Temperature control systems maintain uniform heating throughout the large reactor volume, typically achieving temperature uniformity within plus or minus 2 degrees Celsius [5] [10].
| Process Stage | Operating Conditions | Key Control Parameters | Typical Yields (%) |
|---|---|---|---|
| Raw Material Preparation | Dipentaerythritol dried to <0.1% moisture | Moisture content, particle size | N/A |
| Esterification Reaction | 85-105°C, 8-10 hours, inert atmosphere | Temperature uniformity, acid value monitoring | 85-92 |
| Neutralization | NaOH addition, pH 7-8, 30 min stirring | pH control, salt formation | 98-99 |
| Adsorption Treatment | Magnesium silicate, 30 min contact | Adsorbent dosage, mixing efficiency | 95-98 |
| Dehydration/Solvent Recovery | Reduced pressure, 85-95°C | Vacuum level, temperature control | 90-95 |
| Filtration | Filter press, 0.2-0.5 MPa | Filter cake washing, pressure drop | 98-99 |
| Final Purification | Ca-bentonite treatment, CaO addition | Color removal, trace acid elimination | 95-98 |
Continuous Process Development
Emerging continuous production technologies offer significant advantages in terms of product consistency and energy efficiency [10] [11]. Reactive distillation columns integrate reaction and separation steps, reducing capital costs and improving overall process efficiency [10]. These systems achieve higher conversion rates while maintaining superior product quality through precise control of residence time and temperature profiles [10].
Downstream Processing
Post-reaction processing involves multiple purification steps to achieve commercial product specifications [5] [6]. Neutralization with sodium hydroxide solution removes residual acid catalyst, followed by adsorption treatment using magnesium silicate to eliminate salt impurities [5]. The sequence is critical for achieving final product purity above 98 percent [5].
Solvent recovery systems employ vacuum distillation to separate and recycle process solvents [5] [6]. The recovered solvents can be directly reused in subsequent reaction cycles without additional purification, contributing to overall process economics [5]. Water recovery systems allow direct reuse of process water in neutralization steps, minimizing waste generation [5].
Analytical Testing Methods
Comprehensive quality control protocols ensure consistent product quality through multiple analytical techniques [12] [13]. Gas chromatography with flame ionization detection serves as the primary method for ester content determination, providing accurate quantification of individual fatty acid ester components [12] [13]. The method achieves precision levels below 2 percent relative standard deviation for routine analyses [13].
| Quality Parameter | Test Method | Specification Limits | Precision (RSD%) | Reference Standard |
|---|---|---|---|---|
| Ester Content | Gas Chromatography (GC-FID) | ≥98% | <2.0 | ASTM D3545 |
| Acid Value | Titration with KOH | <1 mg KOH/g | <3.0 | ASTM D664 |
| Moisture Content | Karl Fischer method | <0.2% | <5.0 | ASTM E203 |
| Color (APHA) | Visual comparison/Spectrophotometry | <50 | Visual assessment | ASTM D1209 |
| Viscosity | Rotational viscometer | Report value | <1.5 | ASTM D445 |
| Saponification Value | Saponification followed by titration | 180-220 mg KOH/g | <2.5 | ASTM D5558 |
| Iodine Value | Wijs method | <5 | <3.0 | ASTM D5554 |
| Purity (GC) | Gas Chromatography with internal standard | ≥95% | <1.8 | Internal method |
Process Monitoring
Real-time process monitoring employs near-infrared spectroscopy for continuous tracking of reaction progress [14]. The technique provides immediate feedback on conversion rates and product formation without requiring sample withdrawal [14]. Integration with automated control systems enables precise adjustment of process parameters to maintain optimal reaction conditions [14].
Acid value monitoring throughout the esterification process provides critical information for reaction endpoint determination [5] [6]. Target acid values below 1 milligram potassium hydroxide per gram indicate completion of the esterification reaction [5]. Continuous monitoring allows immediate adjustment of reaction conditions to achieve consistent product quality [5].
Validation Protocols
Method validation follows established pharmaceutical and chemical industry standards [15]. Accuracy assessments through spike recovery studies demonstrate method reliability across the specified concentration ranges [15]. Precision evaluations encompass both repeatability and intermediate precision measurements to ensure robust analytical performance [15].